

# An In-depth Technical Guide to LZWL02003 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LZWL02003 |           |
| Cat. No.:            | B10855885 | Get Quote |

This guide provides a comprehensive technical overview of **LZWL02003**, a novel antineuroinflammatory and neuroprotective agent. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in the context of neurodegenerative diseases.

## Sourcing LZWL02003 for Research

**LZWL02003** is available for research purposes from several specialized chemical suppliers. These vendors offer the compound with high purity suitable for in vitro and in vivo studies.

#### Verified Suppliers:

- MedchemExpress: A supplier of bioactive molecules, including inhibitors and screening libraries.
- MedKoo Biosciences: Specializes in high-quality biochemical reagents and small molecule drugs for laboratory use.[1]
- AbMole BioScience: Provides a wide range of inhibitors, activators, and other research chemicals.

Researchers should contact these suppliers directly through their websites for quotations, purity specifications, and availability.



## **Core Technical Data and Mechanism of Action**

**LZWL02003**, a derivative of N-salicyloyl tryptamine, has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease and cerebral ischemia/reperfusion injury. Its multifaceted mechanism of action involves anti-inflammatory, anti-apoptotic, and antioxidant pathways.

## **Chemical Properties:**

| Property          | Value        |
|-------------------|--------------|
| CAS Number        | 1371564-45-2 |
| Molecular Formula | C18H18N2O2   |
| Molecular Weight  | 294.35 g/mol |

# **Anti-Neuroinflammatory Effects**

**LZWL02003** has been shown to suppress neuroinflammation by inhibiting the activation of the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines.[1]

Table 1: Effect of LZWL02003 on Pro-inflammatory Cytokine Levels

| Cytokine | Treatment Group          | Concentration/Dos<br>age | Result                                   |
|----------|--------------------------|--------------------------|------------------------------------------|
| IL-1β    | Rotenone-induced PD rats | 10 mg/kg                 | Significant decrease compared to vehicle |
| TNF-α    | Rotenone-induced PD rats | 10 mg/kg                 | Significant decrease compared to vehicle |
| IL-6     | Rotenone-induced PD rats | 10 mg/kg                 | Significant decrease compared to vehicle |

## **Anti-Apoptotic and Antioxidant Activity**



The neuroprotective properties of **LZWL02003** are further attributed to its ability to modulate the expression of apoptosis-related proteins and combat oxidative stress. It upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[1] Furthermore, it mitigates oxidative stress by reducing levels of malondialdehyde (MDA) and reactive oxygen species (ROS), and enhancing the activity of superoxide dismutase (SOD).[1]

Table 2: Modulation of Apoptotic and Oxidative Stress Markers by LZWL02003

| Marker          | Treatment Group              | Concentration/Dos<br>age | Result                     |
|-----------------|------------------------------|--------------------------|----------------------------|
| Bcl-2/Bax Ratio | Cerebral I/R injury<br>model | 20 mg/kg                 | Significantly increased    |
| MDA Levels      | Cerebral I/R injury<br>model | 20 mg/kg                 | Significantly<br>decreased |
| ROS Levels      | MPP+-induced neuronal damage | Not specified            | Reduced expression         |
| SOD Activity    | Cerebral I/R injury<br>model | 20 mg/kg                 | Significantly increased    |

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the literature, providing a foundation for replicating and expanding upon existing research.

## In Vivo Model of Parkinson's Disease

- · Animal Model: Male Sprague-Dawley rats.
- Induction of Parkinson's Disease: Rotenone (a mitochondrial complex I inhibitor) is administered to induce a model of Parkinson's disease.
- LZWL02003 Administration: LZWL02003 is administered orally at a specified dosage (e.g., 10 mg/kg) for a defined period.



- Behavioral Assessments: Cognitive, memory, learning, and motor functions are evaluated using standardized tests such as the Morris water maze and rotarod test.
- Biochemical Analysis: Following the treatment period, brain tissues are collected for the analysis of inflammatory markers (IL-1β, TNF-α, IL-6) and other relevant biomarkers.

# In Vivo Model of Cerebral Ischemia/Reperfusion (I/R) Injury

- Animal Model: Male mice or rats.
- Induction of I/R Injury: A middle cerebral artery occlusion (MCAO) model is typically used to induce transient focal cerebral ischemia, followed by reperfusion.
- **LZWL02003** Administration: **LZWL02003** is administered, often intraperitoneally, at a specific time point relative to the ischemic event (e.g., before or after reperfusion).
- Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system to evaluate the extent of the injury.
- Histological Analysis: Brain sections are stained (e.g., with TTC staining) to measure the infarct volume.
- Biochemical Assays: Brain homogenates are used to measure markers of oxidative stress (MDA, ROS, SOD) and apoptosis (Bcl-2, Bax).

# Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by **LZWL02003** and a typical experimental workflow.





Click to download full resolution via product page

Figure 1: Mechanism of action of **LZWL02003** in neuroprotection.





Click to download full resolution via product page



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to LZWL02003 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855885#where-to-buy-lzwl02003-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com